molecular formula C34H32N4O4 B13692733 (S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone

(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone

Cat. No.: B13692733
M. Wt: 560.6 g/mol
InChI Key: CTIHIZJNLXMTHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(tBu)-Bt typically involves the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyl group with a tert-butyl (tBu) group. The process begins with the reaction of tyrosine with tert-butyl acetate and perchloric acid in the presence of tert-butyl alcohol. The resulting product is then hydrolyzed to obtain Fmoc-Tyr(tBu)-OH .

Industrial Production Methods

Industrial production of Fmoc-Tyr(tBu)-Bt follows similar synthetic routes but on a larger scale. The process is optimized for safety, cost-effectiveness, and efficiency. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Fmoc-Tyr(tBu)-Bt involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the tBu group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Tyr(tBu)-Bt is unique due to its dual protection of both the amino and hydroxyl groups, making it highly effective in ensuring the correct assembly of peptide chains. This dual protection is not commonly found in other similar compounds, which may only protect one functional group .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIHIZJNLXMTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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